molecular formula C10H8N2O3 B6165717 6-methoxy-1,5-naphthyridine-4-carboxylic acid CAS No. 1211522-19-8

6-methoxy-1,5-naphthyridine-4-carboxylic acid

Cat. No.: B6165717
CAS No.: 1211522-19-8
M. Wt: 204.2
InChI Key:
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Description

6-Methoxy-1,5-naphthyridine-4-carboxylic acid is a chemical compound with the linear formula C10H8O3N2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, including this compound, have been studied over the past 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(O)C1=CC=NC2=CC=C(OC)N=C21 . The InChI key for this compound is PLMVZIBVXVPVSZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been explored in various chemical reactions . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified . They can also form metal complexes .


Physical And Chemical Properties Analysis

This compound is a solid substance . The compound’s linear formula is C10H8O3N2 . More detailed physical and chemical properties are not provided in the available resources.

Mechanism of Action

6-Methoxy-1,5-naphthyridine-4-carboxylic acid acts as a chelating agent in coordination chemistry. It forms a coordination complex with metal ions, which can then be used in a variety of reactions.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-methoxy-1,5-naphthyridine-4-carboxylic acid in laboratory experiments is that it is a relatively inexpensive reagent that is readily available. It is also stable and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

Future research directions for 6-methoxy-1,5-naphthyridine-4-carboxylic acid include exploring its potential applications in catalysis, drug delivery systems, and in the synthesis of new organic molecules. Additionally, further research should be conducted to understand its mechanism of action and explore its potential biological effects. Finally, further research should be conducted to optimize its synthesis and use in laboratory experiments.

Synthesis Methods

6-Methoxy-1,5-naphthyridine-4-carboxylic acid is synthesized by the reaction of 4-methoxy-1,5-naphthyridine-3-carboxylic acid with sodium hydroxide in an aqueous solution. This reaction yields a white solid that is this compound.

Scientific Research Applications

6-Methoxy-1,5-naphthyridine-4-carboxylic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalytic agent in organic reactions. It is also used to study the structure and properties of organic molecules.

Safety and Hazards

The safety information available indicates that 6-methoxy-1,5-naphthyridine-4-carboxylic acid may cause skin and eye irritation . The compound is classified as an Eye Irritant 2 and Skin Irritant 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-1,5-naphthyridine-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a naphthyridine ring, introduction of a methoxy group, and carboxylation of the ring.", "Starting Materials": [ "2-aminonicotinic acid", "methyl iodide", "sodium hydride", "carbon dioxide", "water", "ethanol" ], "Reaction": [ "Step 1: 2-aminonicotinic acid is reacted with methyl iodide and sodium hydride in ethanol to form 2-methoxy-6-methylpyridine.", "Step 2: 2-methoxy-6-methylpyridine is reacted with carbon dioxide and water in the presence of a catalyst to form 6-methoxy-2-methylpyridine-3-carboxylic acid.", "Step 3: 6-methoxy-2-methylpyridine-3-carboxylic acid is heated with phosphorus pentoxide to form 6-methoxy-1,5-naphthyridine-4-carboxylic acid." ] }

1211522-19-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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